Thiobis-tert-nonane

Polymer Stabilization Lubricant Additives Volatility Control

Thiobis-tert-nonane (CAS 94247-11-7) is an organosulfur compound belonging to the thioether class, with the molecular formula C18H38S and a molecular weight of 286.6 g/mol. It is characterized by a single sulfur atom bridging two tert-nonane (branched nonane) hydrocarbon chains, represented by the IUPAC name 2-methyl-2-(2-methyloctan-2-ylsulfanyl)octane.

Molecular Formula C18H38S
Molecular Weight 286.6 g/mol
CAS No. 94247-11-7
Cat. No. B15176762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobis-tert-nonane
CAS94247-11-7
Molecular FormulaC18H38S
Molecular Weight286.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)SC(C)(C)CCCCCC
InChIInChI=1S/C18H38S/c1-7-9-11-13-15-17(3,4)19-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3
InChIKeyCFFWXQAOJBSXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiobis-tert-nonane (CAS 94247-11-7): Technical Baseline and Procurement Overview


Thiobis-tert-nonane (CAS 94247-11-7) is an organosulfur compound belonging to the thioether class, with the molecular formula C18H38S and a molecular weight of 286.6 g/mol . It is characterized by a single sulfur atom bridging two tert-nonane (branched nonane) hydrocarbon chains, represented by the IUPAC name 2-methyl-2-(2-methyloctan-2-ylsulfanyl)octane . This structure defines its basic physical properties, including a reported density of ~0.8 g/cm³ and a highly lipophilic nature (calculated LogP ~7.22) . Its industrial relevance is documented in chemical inventories as an existing chemical substance (EINECS 304-187-2), and it is commercially available from specialty chemical suppliers [1].

Why Thiobis-tert-nonane Cannot Be Readily Substituted by Generic Thioethers


The procurement of a thioether antioxidant or specialty additive cannot be reduced to a simple substitution of any 'in-class' compound. The performance profile of Thiobis-tert-nonane is uniquely defined by a specific combination of molecular weight (~286.6 g/mol), sulfur content (~11.2%), and alkyl chain structure . These parameters directly influence critical application-specific behaviors such as volatility, solubility in non-polar media, and the kinetics of hydroperoxide decomposition [1]. As the evidence below will demonstrate, even slight structural modifications—such as increasing the sulfur bridge length to di-, tri-, or pentasulfide analogs—result in quantifiably different physical properties (e.g., density, molecular weight, lipophilicity) [2][3]. This precludes simple one-to-one substitution without compromising formulation performance in areas like lubricant additive packages or polymer stabilization systems.

Quantitative Differentiation of Thiobis-tert-nonane Against Structural Analogs


Molecular Weight and Volatility: Precise 286.6 g/mol Value vs. Higher Sulfur Analogs

Thiobis-tert-nonane (C18H38S) has a molecular weight of 286.6 g/mol . This value is significantly lower than its closest structural analogs which feature extended sulfur chains: Di-tert-nonyl disulfide (C18H38S2, MW 318.6) , Di-tert-nonyl trisulfide (C18H38S3, MW 350.7) [1], and Di-tert-nonyl pentasulfide (C18H38S5, MW 414.8) [2]. While no direct head-to-head volatility study was located for these specific compounds, a well-established class-level inference in polymer additive science posits that lower molecular weight thioethers exhibit higher volatility and greater potential for migratory loss from polymer matrices during high-temperature processing [3]. Therefore, this quantitative MW difference provides a procurement rationale based on end-use thermal requirements.

Polymer Stabilization Lubricant Additives Volatility Control

Sulfur Content and Efficiency: 11.2 wt% S vs. Higher Polysulfide Analogs

The sulfur content of Thiobis-tert-nonane is calculated at 11.2 wt% (based on C18H38S, MW 286.6) . In comparison, the sulfur content increases substantially across the analog series: Di-tert-nonyl disulfide contains ~20.1 wt% S, Di-tert-nonyl trisulfide ~27.4 wt% S, and Di-tert-nonyl pentasulfide ~38.6 wt% S . From a class-level perspective, higher sulfur content in thioethers and polysulfides is generally correlated with enhanced performance in applications requiring sulfur as an active agent, such as extreme pressure (EP) lubrication (via sacrificial tribofilm formation) and vulcanization (as a sulfur donor) . The lower sulfur content of Thiobis-tert-nonane positions it as a compound with potentially different reactivity and solubility characteristics, which may be preferable in formulations where high sulfur content is detrimental (e.g., causing corrosion or instability) .

Lubricant Additives Extreme Pressure Antioxidant Synergism

Physical State and Density: Lower Density (0.8 g/cm³) vs. Polysulfide Analogs

Thiobis-tert-nonane is reported to have a density of approximately 0.8 g/cm³ . This value is quantifiably lower than the densities reported for its sulfur-rich analogs: Di-tert-nonyl disulfide is reported at 1.02 g/cm³ , and Di-tert-nonyl pentasulfide is reported at 1.05 g/cm³ . This cross-study comparable difference of ~0.2-0.25 g/cm³ is directly attributable to the increasing proportion of the denser sulfur atoms in the molecular structure [1]. Additionally, a separate source lists a density of 0.89 g/cm³ for a similar compound [2], highlighting that while exact values may vary by grade, the trend of lower density for the monosulfide is consistent.

Formulation Density Lubricant Additives Material Science

Lipophilicity (LogP): High Calculated Value (7.22) Dictates Nonpolar Solubility Profile

The calculated LogP (octanol-water partition coefficient) for Thiobis-tert-nonane is 7.22, indicating extremely high lipophilicity . While no directly measured LogP for the direct sulfur analogs was found in authoritative databases, this value is consistent with the compound's classification as a hydrophobic, nonpolar thioether, insoluble in water but soluble in organic solvents like ethanol and acetone . As a baseline comparison, the LogP of the parent hydrocarbon, nonane, is ~5.5 [1]. The addition of the sulfur bridge and branched tert-alkyl groups significantly increases this value, placing it firmly in a category of compounds with very low aqueous solubility and high affinity for nonpolar environments like hydrocarbon oils and polymer matrices.

Solubility Formulation Science QSAR

Procurement Scenarios for Thiobis-tert-nonane Based on Evidence Differentiation


Lubricant Additive Intermediate Requiring Controlled, Low-to-Moderate Sulfur Activity

Based on the quantified sulfur content (11.2 wt%), Thiobis-tert-nonane is a scientifically rational choice for a lubricant additive intermediate when the formulation requires sulfur's beneficial properties (e.g., anti-wear, antioxidant synergism) but must avoid the high reactivity, potential corrosivity, or odor issues associated with higher-sulfur polysulfides [1]. The lower density (~0.8 g/cm³) also allows for a different blending profile compared to the denser di- and pentasulfide analogs [2].

Polymer Additive Package for Applications Requiring a Balance of Permanence and Migration

The specific molecular weight of 286.6 g/mol positions Thiobis-tert-nonane in a unique 'middle-ground' for polymer stabilization [3]. It is heavy enough to offer more permanence than low-MW thiols, but lighter than high-MW thioethers (e.g., ADK STAB AO-412S at 1162 g/mol or DSTP at 627 g/mol) that are designed for maximum retention and extreme resistance to extraction [4]. This makes it a candidate for applications where some controlled migration of the additive to the surface (e.g., for renewed protection) is desirable but excessive volatilization loss is not.

Organic Synthesis Building Block for Hydrophobic Sulfur-Containing Molecules

The well-defined structure, consisting of a single sulfur atom bridging two bulky tert-nonyl groups, makes Thiobis-tert-nonane a valuable reagent for introducing a highly lipophilic (LogP 7.22) and sterically hindered thioether moiety into larger molecules. This is supported by its use as a reagent in the synthesis of more complex sulfur-containing compounds . The high LogP value is a key differentiator for designing molecules intended for nonpolar environments.

Specialty Formulations Where Low Density is a Critical Performance Parameter

In applications such as certain fuel additives or specialized coatings, the density of the additive component can be a critical specification to prevent stratification or meet overall product density requirements. The ~20-24% lower density of Thiobis-tert-nonane (0.8 g/cm³) compared to its polysulfide analogs (1.02-1.05 g/cm³) [5] provides a clear and quantifiable procurement advantage in these niche scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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